4-(Methylamino)benzene-1-sulfonamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-(Methylamino)benzene-1-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 4-nitrobenzenesulfonamide with formaldehyde and methylamine, followed by reduction of the nitro group to an amino group . The final product is then converted to its hydrochloride salt form . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Methylamino)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include formaldehyde, methylamine, and reducing agents such as hydrogen or metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Methylamino)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid . This inhibition disrupts bacterial growth and replication, making it effective as an antibacterial agent .
Comparison with Similar Compounds
4-(Methylamino)benzene-1-sulfonamide hydrochloride is similar to other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole . it is unique in its specific structure and the presence of the methylamino group, which can influence its reactivity and biological activity . The presence of the hydrochloride salt form also enhances its solubility and stability .
Similar compounds include:
Sulfanilamide: A widely used antibacterial agent.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Properties
Molecular Formula |
C7H11ClN2O2S |
---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-(methylamino)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-9-6-2-4-7(5-3-6)12(8,10)11;/h2-5,9H,1H3,(H2,8,10,11);1H |
InChI Key |
OGXKUXGNPIUUKC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)N.Cl |
Origin of Product |
United States |
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